4-(1H-pyrazol-4-yl)morpholine
Description
Historical Context and Evolution of Pyrazole- and Morpholine-Containing Compounds in Medicinal Chemistry
The journey of pyrazole (B372694) in medicine began in 1883 when German chemist Ludwig Knorr discovered the antipyretic properties of a pyrazole derivative he named antipyrine. ajptonline.com For a significant period, pyrazoles were considered purely synthetic constructs until the first natural pyrazole, β-(1-pyrazolyl)alanine, was isolated from watermelon seeds in 1959. ajptonline.comnih.gov This discovery broadened the scientific community's appreciation for the pyrazole nucleus, which has since become a cornerstone in the development of drugs for a wide range of conditions, including inflammation, pain, obesity, and cancer. nih.gov Notable drugs containing a pyrazole ring include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. nih.govmdpi.com
The logical evolution of medicinal chemistry has led to the combination of these two powerful heterocyclic systems, giving rise to compounds like 4-(1H-pyrazol-4-yl)morpholine and its analogs, which are now being explored for their therapeutic potential.
Prevalence of Pyrazole and Morpholine (B109124) Motifs as Privileged Pharmacophores in Drug Discovery
Both pyrazole and morpholine are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.commdpi.com This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery programs.
The pyrazole ring is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its synthetic accessibility. mdpi.com Its presence is prominent in a variety of FDA-approved drugs targeting enzymes and receptors, highlighting its broad biological relevance. nih.gov The pyrazole scaffold is a key component in numerous protein kinase inhibitors, a critical class of anticancer drugs. mdpi.com
Similarly, the morpholine ring is frequently incorporated into drug molecules to act as a pharmacophore, a scaffold, or a modulator of pharmacokinetic properties. acs.org It can enhance potency by forming hydrogen bonds via its oxygen atom and improve metabolic stability. acs.orgthieme-connect.com The morpholine ring is a common feature in drugs targeting the central nervous system and in kinase inhibitors, where it often interacts with the hinge region of the enzyme's active site. nih.govacs.org The combination of these two privileged structures in a single molecule, as seen in this compound, creates a powerful platform for developing new medicines with potentially enhanced efficacy and favorable drug-like properties. frontiersin.org
Overview of Research on this compound and its Structural Analogs
Research into this compound and its derivatives has spanned various therapeutic areas, demonstrating the versatility of this chemical scaffold. Studies have primarily focused on synthesizing analogs and evaluating their biological activities, particularly as antiparasitic agents and kinase inhibitors.
A significant body of work has explored derivatives of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine for their antiparasitic properties. acs.org In one study, a series of these compounds were tested against various parasites. Several derivatives displayed moderate to excellent activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with some compounds showing IC₅₀ values around 1.0 µM. acs.org Furthermore, analogs demonstrated activity against Leishmania donovani and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. acs.org
Another area of investigation involves the incorporation of the pyrazole-morpholine motif into larger, more complex structures. For instance, research on pyrazole derivatives containing a benzimidazole (B57391) core has highlighted potential anticancer activities. While not the exact parent compound, molecules like 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine have been studied for their cytotoxic effects on cancer cell lines.
The synthesis of structural analogs often involves multi-step processes. A common strategy for a related analog, 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine, involves the formation of a pyrimidine (B1678525) core, followed by chlorination and subsequent nucleophilic substitution with morpholine. vulcanchem.com This modular synthesis allows for the creation of diverse libraries of compounds for biological screening. The table below summarizes the activity of some representative analogs.
Interactive Data Table: Biological Activities of this compound Analogs
| Compound/Analog | Target/Activity | Key Findings |
| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Antiparasitic (T. b. rhodesiense) | Showed potent activity with IC₅₀ values as low as 1.0 µM. acs.org |
| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Antiparasitic (L. donovani) | Several compounds were moderately active with IC₅₀ values in the low micromolar range (2.3–5.2 μM). acs.org |
| Propionamide morpholine pyrazole analog | Anti-inflammatory | Significantly inhibited prostaglandin (B15479496) E2 synthase. frontiersin.org |
| 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine | Anticancer | Similar structures showed significant inhibition of breast cancer cell growth. |
| (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenyl)morpholin-3-one derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. asianpubs.orgasianpubs.org |
Scope and Objectives of the Academic Research Outline for this compound
This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound, situated within the broader context of its constituent heterocyclic systems. The primary objectives are:
To establish the historical and medicinal significance of the pyrazole and morpholine scaffolds, providing a foundation for understanding their combined utility.
To define and illustrate the concept of pyrazole and morpholine as privileged pharmacophores, underscoring their importance in contemporary drug discovery.
To synthesize and present the existing research findings on this compound and its key structural analogs, focusing on their synthesis and demonstrated biological activities in a structured format.
To adhere strictly to the academic outline provided, ensuring a thorough and targeted exploration of the subject matter without delving into clinical or safety data.
By achieving these objectives, this article serves as an authoritative resource on the medicinal chemistry of this compound, highlighting its established role and future potential in the development of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-11-4-2-10(1)7-5-8-9-6-7/h5-6H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRTHXARZWKJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307593 | |
| Record name | 4-(1H-Pyrazol-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-62-1 | |
| Record name | 4-(1H-Pyrazol-4-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 1h Pyrazol 4 Yl Morpholine Derivatives
Strategic Approaches to Constructing the Pyrazole-Morpholine Core
The assembly of the 4-(1H-pyrazol-4-yl)morpholine framework can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency and substituent diversity. These strategies range from multi-step sequences to the utilization of versatile synthetic intermediates.
Multi-step Synthetic Pathways for this compound and Related Structures
The construction of the pyrazole-morpholine scaffold often involves a multi-step approach, typically beginning with the synthesis of a suitably functionalized pyrazole (B372694) ring, followed by the introduction of the morpholine (B109124) moiety. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative to form the pyrazole core. For instance, the reaction of a β-ketoester with hydrazine can yield a pyrazolone, which can then be further modified.
A plausible synthetic route to this compound could commence with the formylation of a protected pyrazole, such as 1-trityl-1H-pyrazole, at the C4 position. The resulting aldehyde can then be subjected to reductive amination with morpholine to furnish the desired product after deprotection. While specific literature detailing this exact multi-step synthesis for the parent compound is not abundant, analogous transformations are well-documented for a variety of substituted pyrazoles. nih.gov
Another approach involves the synthesis of 4-halopyrazoles, which can then undergo nucleophilic substitution with morpholine. For example, a 4-bromo-1H-1-tritylpyrazole can react with morpholine in the presence of a suitable catalyst to yield the corresponding 4-morpholinylpyrazole derivative. nih.gov
Utilization of Mannich Bases as Synthetic Intermediates in Pyrazoline-Morpholine Synthesis
The Mannich reaction is a versatile tool in organic synthesis for the aminoalkylation of acidic protons located adjacent to a carbonyl group. In the context of pyrazoline-morpholine synthesis, Mannich bases can serve as key precursors. The reaction typically involves an active hydrogen compound (like a pyrazolone), formaldehyde, and a secondary amine (such as morpholine).
While direct synthesis of this compound via a Mannich reaction on the pyrazole ring itself is less common due to the aromatic nature and specific reactivity of the pyrazole core, Mannich bases derived from pyrazolones are frequently used to introduce morpholine-containing side chains. These pyrazolone-based Mannich bases are valuable intermediates for the synthesis of a variety of biologically active compounds. derpharmachemica.com The mechanism for pyrazoline formation from Mannich bases is suggested to involve the elimination of the amine to form a vinyl ketone, which then undergoes cyclization with a hydrazine. rsc.org
Schiff Base Formation Reactions in the Derivatization of Pyrazole-Morpholine Hybrids
Schiff base formation is a widely employed reaction for the derivatization of pyrazole-containing molecules, including those that also feature a morpholine ring. This reaction involves the condensation of a primary amine with an aldehyde or a ketone. In the context of pyrazole-morpholine hybrids, a pyrazole aldehyde can be reacted with an aminophenylmorpholine to generate a Schiff base, thereby linking the two heterocyclic systems.
For example, a series of novel Schiff bases has been synthesized through the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one. This reaction proceeds in good yield and high purity in the presence of a base in methanol (B129727). ekb.eg Such derivatization is a common strategy to explore the structure-activity relationships of these hybrid molecules. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Pyrazole aldehyde | Aromatic amine with morpholine | Pyrazole-morpholine Schiff base | ekb.eg |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-(4-aminophenyl)morpholin-3-one | (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenyl)morpholin-3-one | ekb.eg |
Palladium-Catalyzed Coupling Reactions in Pyrimidine-Pyrazole-Morpholine Architectures
Palladium-catalyzed cross-coupling reactions are powerful methods for the construction of complex molecular architectures, including those that incorporate pyrazole, morpholine, and pyrimidine (B1678525) rings. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly useful for coupling amines with aryl halides.
This methodology can be applied to the synthesis of pyrimidine-pyrazole-morpholine hybrids. For instance, a halogenated pyrimidine can be coupled with a pyrazole-containing amine, or a halogenated pyrazole can be coupled with a pyrimidine-containing amine. Similarly, a morpholine moiety can be introduced by coupling it with a halo-substituted pyrimidine-pyrazole scaffold. acs.org The versatility of these reactions allows for the modular assembly of diverse libraries of compounds for biological screening. rsc.org For example, palladium catalysts have been effectively used in the amination of a broad range of aryl halides with various amines, including morpholine. lifechemicals.com
| Coupling Reaction | Substrates | Catalyst System | Application | Reference |
| Buchwald-Hartwig Amination | Aryl halide, Morpholine | Palladium catalyst and ligand | Synthesis of morpholine-containing heterocycles | acs.org |
| Suzuki Coupling | Pyrazole boronic acid, Halogenated pyrimidine | Palladium catalyst | C-C bond formation to link pyrazole and pyrimidine | mdpi.com |
General Procedures for the Preparation of Pyrazoline-Bearing Morpholine Derivatives
Pyrazolines, the dihydro derivatives of pyrazoles, are commonly synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. dergipark.org.tr This method can be adapted to prepare pyrazolines bearing a morpholine substituent.
The general procedure involves two main steps:
Chalcone (B49325) Synthesis: An appropriately substituted acetophenone (B1666503) is reacted with a benzaldehyde (B42025) derivative in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent. To incorporate a morpholine moiety, either the acetophenone or the benzaldehyde should contain a morpholine group.
Pyrazoline Formation: The resulting chalcone is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent, often with an acid catalyst like acetic acid or formic acid, to yield the corresponding pyrazoline. nih.govrevistabionatura.org
This synthetic route is highly versatile, allowing for the introduction of a wide range of substituents on the pyrazoline ring, which is crucial for tuning the pharmacological properties of the final compounds. dergipark.org.tr
Functionalization and Derivatization Strategies for Enhanced Biological Relevance
The pyrazole-morpholine scaffold serves as a versatile template for further chemical modifications aimed at enhancing biological activity and optimizing pharmacokinetic properties. Functionalization can be directed at either the pyrazole or the morpholine ring, or at a linker connecting them. nih.gov
Common derivatization strategies include:
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be substituted with various alkyl or aryl groups to modulate lipophilicity and steric bulk, which can significantly impact biological activity. mit.edu
Substitution at the Pyrazole Ring: The carbon atoms of the pyrazole ring can be functionalized through various reactions, such as halogenation, nitration, and formylation, followed by further transformations of these functional groups. nih.gov For instance, a formyl group can be converted into an oxime, a hydrazone, or a Schiff base.
Modification of the Morpholine Ring: While the morpholine ring is generally more stable, derivatives can be prepared by using substituted morpholine precursors in the initial synthesis.
Introduction of Additional Pharmacophores: The core pyrazole-morpholine structure can be appended with other biologically active moieties, such as other heterocyclic rings or pharmacophoric groups known to interact with specific biological targets. afinitica.com
These functionalization strategies are essential for the development of pyrazole-morpholine derivatives as potential therapeutic agents, allowing for the fine-tuning of their biological profiles. lifechemicals.comasianpubs.org
Modifications on the Pyrazole Moiety
The pyrazole ring is an aromatic heterocycle amenable to various chemical modifications, most commonly at the N1 position and the C4 position (if unsubstituted). Electrophilic substitution reactions typically occur at the C4 position. nih.gov
N-Substitution: The unsubstituted N1-position of the pyrazole ring is a primary site for modification. N-alkylation and N-arylation are common strategies to introduce diverse substituents. For instance, 1-benzyl-1H-pyrazol-4-yl moieties can be prepared by alkylating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with the corresponding benzyl (B1604629) bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile. researchgate.net This N-substituted pyrazole boronic ester can then be coupled with a suitable partner to form more complex molecules. researchgate.net
C-Substitution: The carbon atoms of the pyrazole ring can also be functionalized. Direct functionalization at the C4 position is a common strategy. For example, oxidative thio- or selenocyanation of N-substituted pyrazoles can be achieved using reagents like PhICl₂ and NH₄SCN or KSeCN, respectively, providing 4-thiocyanated or 4-selenocyanated pyrazoles in good yields. beilstein-journals.org The reaction conditions for thiocyanation have been optimized, identifying toluene (B28343) as the most suitable solvent at 0 °C under a nitrogen atmosphere. beilstein-journals.org
Another key reaction is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) at the C4 position of N-substituted pyrazoles. nih.govmdpi.com This formyl group serves as a versatile handle for further transformations.
The following table summarizes selected methods for pyrazole moiety modification.
| Modification Type | Reagents and Conditions | Product Type | Key Findings |
| N-Alkylation | Substituted benzyl bromide, Cs₂CO₃, Acetonitrile, 80 °C | 1-Alkyl-1H-pyrazole | Effective for preparing various N-benzyl pyrazole derivatives. researchgate.net |
| C4-Thiocyanation | PhICl₂, NH₄SCN, Toluene, 0 °C | 4-Thiocyano-1H-pyrazole | Optimized protocol suitable for a wide range of N-aryl pyrazole substrates. beilstein-journals.org |
| C4-Selenocyanation | PhICl₂, KSeCN, Toluene, 0 °C | 4-Selenocyano-1H-pyrazole | Analogous to thiocyanation, providing access to selenofunctionalized pyrazoles. beilstein-journals.org |
| C4-Formylation | Vilsmeier-Haack (POCl₃/DMF) | 1H-pyrazole-4-carbaldehyde | A standard method to introduce a reactive aldehyde group at the C4 position. nih.govmdpi.com |
| C4-Amination | 4-Iodo-1H-1-tritylpyrazole, Alkylamines, Cu(I) catalyst | 4-Alkylamino-1H-pyrazole | Cu(I)-catalyzed amination is favorable for alkylamines possessing β-hydrogen atoms. nih.gov |
Modifications on the Morpholine Ring
The morpholine ring is a saturated heterocycle known for its chemical stability and favorable physicochemical properties in drug design. asianpubs.orgsemanticscholar.org Direct chemical modification of a pre-existing morpholine ring is less common than modifications on the more reactive pyrazole moiety. The stability of the tetrahydro-1,4-oxazine system means that harsh conditions are often required for transformations like ring-opening. taylorandfrancis.com
Synthetic strategies for introducing diversity to the morpholine part of the molecule typically involve two main approaches:
Synthesis of Substituted Morpholines: Building the morpholine ring from functionalized precursors allows for the introduction of substituents at various positions. A common method involves the annulation of 1,2-amino alcohols. For example, a primary amine can undergo selective monoalkylation with ethylene (B1197577) sulfate (B86663) to form an intermediate that cyclizes to the corresponding morpholine. This allows for the preparation of morpholines with substituents on the nitrogen or the carbon atoms, which can then be attached to a pyrazole core.
Coupling of Pre-functionalized Morpholine: Using commercially available or synthetically prepared morpholine derivatives that are then coupled to the pyrazole. For instance, a pyrazole with a suitable leaving group could be reacted with a substituted morpholine via nucleophilic substitution to form the final product.
The inherent stability of the morpholine ring makes it a reliable pharmacophore, often incorporated to improve metabolic stability and pharmacokinetic profiles rather than to serve as a point for reactive chemical transformations. nih.gov
Design and Introduction of Linker Groups and Spacers between Scaffolds
Connecting the pyrazole and morpholine scaffolds with linker groups is a prevalent strategy to explore structure-activity relationships and access different regions of chemical space. An amide linkage is a commonly employed and synthetically accessible spacer.
A prominent example involves derivatives of pyrazole-3-carboxylic acid. For instance, (±)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be coupled with morpholine to yield the corresponding morpholin-4-ylamide. nih.gov This creates a robust amide linker between the pyrazole core and the morpholine ring. The synthesis involves activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with morpholine.
The table below details an example of a derivative featuring a linker group.
| Starting Pyrazole | Linker Type | Coupling Partner | Resulting Derivative Structure | Significance |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Amide (-CONH-) | Morpholine | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide nih.gov | The amide linker connects the two heterocyclic systems, creating a scaffold with specific biological activities. nih.gov |
Catalytic Systems and Reaction Conditions Optimizations in Synthesis
The synthesis of pyrazole derivatives, including those linked to morpholine, often relies on catalytic systems to achieve efficiency, regioselectivity, and high yields. nih.gov A variety of catalysts, from transition metals to biocatalysts, have been employed.
Transition-Metal Catalysis: Palladium and copper catalysts are widely used in C-N and C-C bond-forming reactions to construct and functionalize pyrazole systems.
Palladium Catalysis: Suzuki cross-coupling reactions are a key method for creating C-C bonds, for example, by coupling a pyrazole boronic acid or ester with an aryl halide. researchgate.netnih.gov
Copper Catalysis: Copper(I) iodide (CuI) has been shown to be an effective catalyst for the C-N coupling of 4-iodo-pyrazoles with various alkylamines. nih.gov This system shows complementarity to palladium catalysts, being more suitable for amines with β-hydrogens. nih.gov
Rhodium Catalysis: Rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles under mild conditions. organic-chemistry.org
Other Catalytic Systems: Beyond transition metals, other systems have been developed to improve reaction conditions, often focusing on green chemistry principles.
Ionic Liquids: 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) bmim, an ionic liquid, has been used as a catalyst in the condensation of α,β-ethylenic ketones with hydrazines to form pyrazoles. nih.govmdpi.com
Nanocatalysts: Nano-ZnO has been reported as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov
Organocatalysis: Piperidine (B6355638) has been used to catalyze the four-component synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium at room temperature. mdpi.com
Reaction Condition Optimization: Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of solvent, temperature, and reaction time.
Solvent Screening: In the thiocyanation of pyrazoles, a screening of solvents (DMF, MeOH, MeCN, DCM) revealed that toluene was the optimal choice, leading to significantly higher yields compared to other solvents. beilstein-journals.org
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, such as the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, often under solvent-free conditions, leading to shorter reaction times and high yields. mdpi.com
The following table highlights various catalytic systems used in the synthesis of pyrazole derivatives.
| Reaction Type | Catalyst | Solvent/Conditions | Advantages |
| C-N Coupling (Amination) | Copper(I) iodide (CuI) | Not specified | Effective for alkylamines with β-hydrogens. nih.gov |
| C-C Coupling (Suzuki) | Palladium-based (e.g., Pd(dba)₂) | Not specified | Versatile for coupling pyrazole boronic esters with aryl halides. researchgate.netnih.gov |
| Cyclocondensation | bmim / Copper triflate | Not specified | Ionic liquid catalysis for pyrazole formation. nih.govmdpi.com |
| Cyclocondensation | Nano-ZnO | Not specified | Green protocol with excellent yields and easy work-up. nih.gov |
| Multicomponent Reaction | Piperidine | Aqueous medium, room temp. | Time-efficient and environmentally friendly. mdpi.com |
Computational and Theoretical Investigations of 4 1h Pyrazol 4 Yl Morpholine Systems
Density Functional Theory (DFT) Studies for Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations on pyrazole (B372694) and morpholine (B109124) derivatives are commonly used to determine their geometric and electronic properties. acs.org
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For 4-(1H-pyrazol-4-yl)morpholine, this would involve determining the preferred conformation of the morpholine ring (typically a chair conformation) and its orientation relative to the planar pyrazole ring. rsc.org
Table 1: Key Parameters Determined by Geometry Optimization
| Parameter | Description | Typical Units |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Ångström (Å) |
| Bond Angle | The angle formed between three connected atoms. | Degrees (°) |
| Dihedral Angle | The angle between two intersecting planes, crucial for defining conformation. | Degrees (°) |
Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and easily polarizable, whereas a large gap indicates high kinetic stability and lower chemical reactivity. rjpbcs.compjoes.com In pyrazole derivatives, the HOMO and LUMO are often localized on the pyrazole ring and adjacent conjugated systems, indicating these are the primary sites for electronic interactions. mdpi.compjoes.com DFT calculations would map the electron density of these orbitals for this compound to predict how it might react.
Table 2: Parameters from Frontier Molecular Orbital Analysis
| Parameter | Abbreviation | Significance |
|---|---|---|
| Energy of HOMO | EHOMO | Related to the ionization potential; indicates electron-donating ability. |
| Energy of LUMO | ELUMO | Related to the electron affinity; indicates electron-accepting ability. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
An MEP map of this compound would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the morpholine ring, as these are regions of high electron density. acs.org Positive potential (colored blue) would be expected around the N-H proton of the pyrazole and the hydrogen atoms on the morpholine ring. These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals. pnrjournal.com For this compound, NBO analysis could quantify the stability arising from electron delocalization between the pyrazole and morpholine moieties. researchgate.net
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a clear picture of electron pairing and localization in a molecule. They are used to distinguish regions of covalent bonds, lone pairs, and atomic cores.
These analyses offer a detailed view of the chemical bonding landscape. For this compound, ELF and LOL maps would clearly visualize the covalent bonds (C-C, C-N, C-H, etc.) and the lone pair electrons on the nitrogen and oxygen atoms. This information complements MEP analysis by providing a more profound, quantum-mechanically based understanding of where electron pairs are localized, which is fundamental to predicting the most probable sites for chemical attack.
Molecular Dynamics Simulations for Conformational Space Exploration and Binding Site Analysis
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. hilarispublisher.com This technique is essential for exploring the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. acs.org
For this compound, an MD simulation could reveal how the morpholine ring flexes and how the entire molecule moves and interacts with water molecules or within the binding pocket of a protein. rsc.org Such simulations are critical in drug discovery to assess the stability of a ligand within a receptor's active site and to calculate binding free energies. researchgate.netrsc.org Studies on various pyrazole derivatives frequently use MD simulations to validate docking results and confirm the stability of predicted binding modes. rsc.orgresearchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking has emerged as a critical computational tool for predicting how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. This predictive capability is fundamental in modern drug discovery, allowing researchers to visualize and analyze potential binding modes and interactions that govern the ligand's biological activity.
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrazole-morpholine derivatives with a variety of protein targets. These studies reveal key interactions, often involving hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and affinity.
For instance, in the context of cancer therapy, docking studies on novel dihydropyrazole derivatives incorporating a morpholine moiety identified them as potent inhibitors of the APC-Asef interaction, which is implicated in colon cancer. nih.gov The simulations helped in the selection of candidate compounds for synthesis and biological evaluation. nih.gov Similarly, molecular docking was used to investigate the binding of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold to the active site of PI3Kα, a key enzyme in cell signaling pathways. mdpi.com
In another study targeting breast cancer, a novel benzenesulfonamide (B165840) derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was docked into the estrogen receptor α (ERα). asianpubs.org The results indicated that the compound's morpholine and pyrazole components were key to its binding. Specifically, the docking revealed a new cationic interaction with the amino acid residue Trp383 and a hydrogen bonding interaction with Phe404 within the active site of ERα, suggesting a mechanism for its potent anti-breast cancer activity. asianpubs.org
Derivatives of this compound have also been investigated for their anti-trypanosomal activity. Chemical proteomics combined with computational approaches identified adenosine (B11128) kinase in Trypanosoma brucei as a potential target for 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine. researchgate.net Docking studies of pyrazole derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 have also been performed, showing that these compounds can fit deeply within the binding pockets and form significant hydrogen bonds. nih.gov The pyrazole ring, often in conjunction with other heterocyclic systems, frequently serves as a critical scaffold, providing key hydrogen bond interactions with the hinge region of kinases. mdpi.com For example, the amino-pyrazole moiety of the RET inhibitor Pralsetinib forms three hydrogen bonds with the hinge region in the ATP binding site. rsc.org
A primary output of molecular docking is the estimation of binding affinity, typically expressed as a scoring function value. These scores, such as binding energy (kcal/mol) or dock scores, provide a quantitative measure to rank and compare the binding potential of different ligands to a target protein. gyanvihar.org
In the study of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide as a potential anti-breast cancer agent, molecular docking predicted a binding score of -16.9872 kcal/mol with the estrogen receptor α. asianpubs.org This was a more favorable score than that of the standard drug, 4-hydroxytamoxifen (B85900) (-15.1112 kcal/mol), which correlated well with the experimental findings where the pyrazole-morpholine compound showed a lower IC50 value (4.25 μM) compared to 4-hydroxytamoxifen (8.22 μM). asianpubs.org
Similarly, docking of pyrazole derivatives against various protein kinases yielded minimum binding energies that indicated strong potential for inhibition. For instance, certain derivatives showed binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.gov These computational results provide a theoretical basis for designing new, potent kinase inhibitors. nih.gov The table below summarizes docking scores and related biological activities for several pyrazole-morpholine derivatives from different studies.
Table 1: Docking Scores and Biological Activity of Pyrazole-Morpholine Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide | Estrogen Receptor α (ERα) | -16.9872 | IC₅₀: 4.25 μM | asianpubs.org |
| 4-hydroxytamoxifen (Standard) | Estrogen Receptor α (ERα) | -15.1112 | IC₅₀: 8.22 μM | asianpubs.org |
| Pyrazole-thiadiazole derivative (1b) | VEGFR-2 | -10.09 | Not specified | nih.gov |
| Pyrazole-thiadiazole derivative (1d) | Aurora A | -8.57 | Not specified | nih.gov |
| Pyrazole-thiadiazole derivative (2b) | CDK2 | -10.35 | Not specified | nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activity or physicochemical properties. dergipark.org.tr These models are valuable for predicting the activity of newly designed or unsynthesized compounds.
While specific QSPR studies solely focused on this compound are not widely reported, QSAR studies on broader classes of pyrazole derivatives provide relevant insights. For example, a QSAR study was conducted on a series of 1H-pyrazole-5-carboxylic acid derivatives to predict their activity against maximal electroshock-induced seizures (MES). researchgate.net The resulting model, which included descriptors like dipole moment, energy of the lowest unoccupied molecular orbital (ϵLUMO), and polar surface area (PSA), showed high predictive power (R²pred = 0.929). researchgate.net This model was then used to virtually screen a library of 101 new derivatives, identifying ten compounds with potentially improved anti-MES activity compared to the design template. dergipark.org.trresearchgate.net
Another QSAR study focused on pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov Using descriptors calculated via Density Functional Theory (DFT), a statistically significant model was developed (R² = 0.79, R²test = 0.95) that could predict the inhibitory activity (pIC50) of the compounds. nih.gov Such models are powerful tools for the rational design of new pyrazole-containing molecules with desired biological activities. nih.govresearchgate.net
Computational Approaches in Lead Optimization and Virtual Screening
Computational methods are integral to the processes of lead optimization and virtual screening in drug discovery. Virtual screening allows for the rapid, cost-effective filtering of large compound libraries to identify potential hits, while lead optimization uses computational insights to refine the structure of a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govscience.gov
In the development of inhibitors for the APC-Asef interaction, docking simulations and virtual screening were the initial steps that led to the selection and subsequent synthesis of a series of novel dihydropyrazole derivatives containing morpholine. nih.gov This approach successfully identified compound 7g, which exhibited potent anti-proliferation activity against HCT116 cancer cells. nih.gov
Lead optimization studies have also heavily relied on computational modeling. For a class of 4-(1H-pyrazol-4-yl)pyrimidine pan-JNK inhibitors being developed for Huntington's disease, medicinal chemistry efforts were guided by X-ray crystallography and computational modeling. nih.govresearchgate.net This strategy focused on optimizing calculated properties to identify potent inhibitors with favorable permeability and low efflux potential. nih.govresearchgate.net Similarly, in the development of A2A adenosine receptor antagonists for Parkinson's disease, a derivative bearing a morpholin-4-yl substituent was identified. acs.org Although it showed good efficacy, it also exhibited time-dependent inhibition of cytochrome P450 3A4, possibly due to the metabolism of the morpholine ring, highlighting an area for further computational and medicinal chemistry refinement. acs.org
Virtual screening can be ligand-based, using the similarity to known active compounds, or structure-based, involving docking into a protein's active site. acs.org These computational strategies significantly accelerate the discovery of novel therapeutic agents by prioritizing the synthesis and testing of the most promising candidates from vast chemical spaces. science.govmdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide |
| 4-hydroxytamoxifen |
| 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine |
| Pralsetinib |
| 4-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) benzenesulfonamide |
| Ibuprofen |
| Ethyl 4-(4-chlorophenyl)-3-morpholino-1H-pyrrole-2-carboxylate |
Pharmacological Activity and Molecular Mechanisms of 4 1h Pyrazol 4 Yl Morpholine Derivatives: in Vitro and Preclinical Studies
Enzyme Inhibition Profiles
The integration of the pyrazole (B372694) and morpholine (B109124) motifs has led to the development of compounds that exhibit inhibitory activity against a wide range of enzymes implicated in various diseases, particularly cancer. The following sections detail the specific enzyme families targeted by these derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2) by Pyrazole-Morpholine Hybrid Compounds.researchgate.netnih.govrsc.orgsci-hub.se
Pyrazole-based compounds have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.comnih.gov The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govrsc.org Hybrid molecules incorporating both pyrazole and morpholine fragments have emerged as potent CDK inhibitors.
Several series of pyrazole derivatives have been designed and synthesized to target CDK2 specifically. nih.govrsc.org For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity. nih.gov In one study, the bioisosteric replacement of a phenylsulfonamide group with a pyrazole ring led to a compound (14) with a CDK2 inhibition constant (Kᵢ) of 0.007 µM. nih.gov Further optimization resulted in compound 15, the most potent CDK2 inhibitor in the series, with a Kᵢ value of 0.005 µM. nih.gov
Another example is AT9283, a multitargeted kinase inhibitor built on a pyrazol-4-yl urea (B33335) scaffold. psu.edu The design of this compound included the incorporation of a morpholine group to enhance its physicochemical properties and cellular potency. psu.edu AT9283 was found to inhibit CDK2, among other kinases. psu.edu Similarly, pyrimidine-pyrazole hybrid molecules have been designed and evaluated as potent inhibitors of the CDK2-CyclinA2 enzyme complex. sci-hub.se
Table 1: CDK2 Inhibition by Pyrazole-Based Compounds
| Compound/Series | Target | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| Compound 9 | CDK2/cyclin A2 | 0.96 µM | nih.gov |
| Compound 7d | CDK2/cyclin A2 | 1.47 µM | nih.gov |
| Compound 7a | CDK2/cyclin A2 | 2.0 µM | nih.gov |
| Compound 4 | CDK2/cyclin A2 | 3.82 µM | nih.gov |
| Compound 14 | CDK2 | 0.007 µM (Kᵢ) | nih.gov |
| Compound 15 | CDK2 | 0.005 µM (Kᵢ) | nih.gov |
The inhibition of CDKs by pyrazole-morpholine derivatives directly impacts cell cycle progression and can trigger programmed cell death (apoptosis). For example, a potent pyrazole derivative, compound 4, was found to induce significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.govrsc.org This arrest prevents the cells from entering the S phase, thereby halting proliferation. nih.govrsc.org
Furthermore, treatment with these compounds often leads to the induction of apoptosis. Western blot analysis confirmed that compounds 4 and 9 exert their inhibitory effects on CDK2 in HCT-116 cell lines. nih.govrsc.org Compound 4, in particular, was shown to be a potent promoter of apoptosis. nih.govrsc.org Similarly, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 15, was found to arrest ovarian cancer cells in the S and G2/M phases of the cell cycle and effectively induce apoptosis. nih.gov This dual action of causing cell cycle arrest and inducing apoptosis underscores the therapeutic potential of these compounds in cancer treatment. nih.govrsc.orgnih.gov
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation (e.g., PI3Kα, PI3Kγ).oncotarget.comnih.gov
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers. researchgate.netacs.org Morpholine-containing pyrazole derivatives have been identified as potent inhibitors of this pathway, with some compounds targeting both PI3K and mTOR kinases. oncotarget.comnih.gov
PF-04691502, a derivative of 4-morpholinopyrazolopyrimidine, is a potent dual inhibitor of PI3K and mTOR, with inhibitory constants (Ki) of 0.57 nM for PI3Kα and 16 nM for mTOR. oncotarget.com The morpholine group in these types of inhibitors typically forms a crucial hydrogen bond interaction with Val882 in the hinge region of the kinase domain. oncotarget.com
The strategic substitution on the morpholine ring itself has been shown to significantly influence potency and selectivity. Incorporating chiral or bridged morpholines into pyrazolopyrimidine scaffolds can lead to highly potent and selective mTOR inhibitors. oncotarget.comresearchgate.net For instance, the replacement of a standard morpholine ring with a bridged morpholine can boost selectivity for mTOR over PI3Kα by up to 26,000-fold. researchgate.net This enhanced selectivity is attributed to a deeper pocket in the mTOR active site that can accommodate the bulkier bridged morpholines. researchgate.net
Additionally, pyrazole-1,3,5-triazine derivatives featuring a morpholine motif have been developed as inhibitors of the EGFR/PI3K/AKT/mTOR signaling cascade. acs.org One such compound, 4f, demonstrated remarkable inhibitory activity against PI3K, AKT, and mTOR. acs.org
Table 2: PI3K/mTOR Inhibition by Pyrazole-Morpholine Derivatives
| Compound/Series | Target(s) | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| PF-04691502 | PI3Kα / mTOR | 0.57 nM (Kᵢ) / 16 nM (Kᵢ) | oncotarget.com |
| Pyrazolopyrimidines | mTOR / PI3Kα | ~0.1-100 nM / ~35-9000 nM | oncotarget.comresearchgate.net |
| Compound 4f | PI3K/AKT/mTOR | Showed significant reduction in protein concentration | acs.org |
| GDC-0980 | PI3Kα, β, δ, γ / mTOR | 5, 27, 7, 14 nM / 17 nM (Kᵢ) | nih.gov |
| Compound 8d | PI3Kα | 0.20 ± 0.03 µM | mdpi.com |
Aurora Kinase Activity Modulation.researchgate.net
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis. psu.edunih.gov Pyrazole-based scaffolds have been successfully utilized to develop potent inhibitors of Aurora kinases. nih.gov
AT9283, a pyrazol-4-yl urea compound, is a potent inhibitor of both Aurora A and Aurora B kinases. psu.edu The development of AT9283 involved a structure-based design where a morpholine group was introduced to improve drug-like properties, which successfully increased cellular potency, partly by enhancing the affinity for Aurora B. psu.edu The inhibition of Aurora B by such compounds typically leads to failed cytokinesis, endoreduplication, and ultimately apoptosis. psu.edu
Other novel pyrazole analogues have also been designed as selective Aurora-A kinase inhibitors. nih.gov For example, compounds 5h and 5e were found to inhibit Aurora-A with IC₅₀ values of 0.78 µM and 1.12 µM, respectively. nih.gov The activity of these compounds was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov A patent also describes pyrazole compounds, synthesized using morpholine, as inhibitors of Aurora-2 kinase. google.com
Table 3: Aurora Kinase Inhibition by Pyrazole-Based Compounds
| Compound/Series | Target | IC₅₀ | Reference |
|---|---|---|---|
| AT9283 (Compound 16) | Aurora A / Aurora B | ~3 nM / ~3 nM | psu.edu |
| Compound 5h | Aurora-A | 0.78 µM | nih.gov |
| Compound 5e | Aurora-A | 1.12 µM | nih.gov |
| Compound 8 | Aurora A / Aurora B | 35 nM / 75 nM | nih.gov |
| Tetrahydropyrrolo[3,4-c]pyrazole derivative | Aurora A | 0.027 µM | researchgate.net |
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A).nih.gov
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides. PDE10A is highly expressed in the brain, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders like schizophrenia. researchgate.netlookchem.com
Several series of pyrazole-containing compounds have been developed as potent PDE10A inhibitors. mdpi.comnih.gov In a series of pyrazoloquinolines, morpholine-containing analogs showed better PDE10A binding affinity compared to their piperidine (B6355638) or pyrrolidine (B122466) counterparts. lookchem.com However, in another series of pyrazole derivatives, the replacement of a piperidine with a morpholine was found to be detrimental to activity, indicating that the influence of the morpholine moiety is highly dependent on the specific scaffold. researchgate.net Despite this, structure-based design has led to the discovery of highly potent and selective PDE10A inhibitors based on a pyrazole core, such as PF-2545920, which has entered clinical trials. researchgate.net
Table 4: PDE10A Inhibition by Pyrazole-Based Compounds
| Compound/Series | Target | IC₅₀ / Kᵢ | Reference |
|---|---|---|---|
| Pyrazoloquinoline analog 19 | PDE10A | 16 nM (Kᵢ) | lookchem.com |
| Pyrazoloquinoline analog 27 | PDE10A | 2 nM (Kᵢ) | lookchem.com |
| Pyrazolo[5,1-f] oncotarget.commdpi.comnaphthyridine 491 | PDE10A | 40 nM | nih.gov |
| PF-2545920 | PDE10A | Potent inhibitor | researchgate.net |
DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition.dntb.gov.ua
DNA gyrase and dihydrofolate reductase (DHFR) are well-established targets for antibacterial agents. DNA gyrase is essential for bacterial DNA replication, while DHFR is crucial for the synthesis of nucleic acids and amino acids. mdpi.comacs.org
Recent research has focused on developing dual inhibitors that target both enzymes simultaneously. Pyrazole derivatives have shown promise in this area. mdpi.comacs.orgacs.org A series of novel pyrazole derivatives incorporating thiazol-4-one or thiophene (B33073) moieties were synthesized and evaluated as dual DNA gyrase and DHFR inhibitors. acs.org These compounds demonstrated significant activity, with IC₅₀ values for DHFR inhibition ranging from 0.52 to 2.67 µM and for DNA gyrase inhibition from 12.27 to 31.64 µM. acs.org
Another study focused on Schiff bases tethered to a pyrazole core. mdpi.com While the most active compound in this series contained a piperidinyl group, it highlights the potential of pyrazole-heterocycle hybrids as dual inhibitors. For instance, compound 8a showed excellent inhibitory activity against DHFR (IC₅₀ = 3.98 µM) and DNA gyrase from both S. aureus (IC₅₀ = 7.33 µM) and B. subtilis (IC₅₀ = 10.47 µM). mdpi.com
Table 5: DNA Gyrase and DHFR Inhibition by Pyrazole Derivatives
| Compound/Series | Target | IC₅₀ | Organism | Reference |
|---|---|---|---|---|
| Pyrazole-Thiazol-4-one/Thiophene Hybrids | DHFR | 0.52–2.67 µM | - | acs.org |
| Pyrazole-Thiazol-4-one/Thiophene Hybrids | DNA Gyrase | 12.27–31.64 µM | - | acs.org |
| Schiff base 8a | DHFR | 3.98 µM | E. coli | mdpi.com |
| Schiff base 8a | DNA Gyrase | 7.33 µM | S. aureus | mdpi.com |
| Schiff base 8a | DNA Gyrase | 10.47 µM | B. subtilis | mdpi.com |
| Schiff base 9b | DHFR | 6.48 µM | E. coli | mdpi.com |
| Schiff base 9b | DNA Gyrase | 11.23 µM | S. aureus | mdpi.com |
| Schiff base 9b | DNA Gyrase | 14.25 µM | B. subtilis | mdpi.com |
General Enzyme Inhibitory Mechanisms of Morpholine-Pyrazole Derivatives
The hybrid scaffold of morpholine-pyrazole is a prominent feature in a variety of enzyme inhibitors. The specific mechanism of inhibition is contingent on the target enzyme and the substitution pattern on the heterocyclic rings. Generally, these derivatives function by inserting themselves into the active site of an enzyme, thereby preventing the binding of the natural substrate.
For protein kinases, such as Phosphoinositide 3-kinases (PI3K), Cyclin-dependent kinases (CDK), and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), morpholine-pyrazole derivatives frequently act as ATP-competitive inhibitors. The morpholine ring can enhance aqueous solubility and often forms crucial hydrogen bonds with hinge region residues in the ATP-binding pocket. For instance, in PI3K inhibitors, the oxygen atom of the morpholine ring can interact with the hinge valine residue, a key interaction for many inhibitors in this class guidetopharmacology.org. Similarly, the pyrazole core can engage in π-π stacking interactions with aromatic residues within the active site, further stabilizing the inhibitor-enzyme complex vulcanchem.com. A series of (1H-pyrazol-4-yl)methanamine derivatives demonstrated inhibitory potential against the PI3Kγ isozyme, with minor structural modifications leading to a significant increase in inhibition from 36% to 73% sigmaaldrich.com.
In the context of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform involved in inflammation, pyrazole derivatives have shown significant inhibitory activity. These compounds can mimic the binding of the substrate, arachidonic acid, and interact with key amino acid residues in the COX active site, such as Gln178 and Arg499, through interactions like hydrogen bonding conicet.gov.ar. The aminosulfonyl moiety, often found in selective COX-2 inhibitors like Celecoxib (B62257), has been successfully replaced with other functional groups in pyrazole analogs while maintaining potent inhibition conicet.gov.ar.
Furthermore, derivatives incorporating the pyrazole nucleus have been shown to inhibit other enzyme classes. For example, certain pyrazole analogs exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The addition of a morpholine moiety can have a positive effect on the inhibitory properties vulcanchem.com. Docking simulations have suggested that the oxygen atom of the morpholine group can form hydrogen bonds with key residues like ARG275 in the α-glucosidase active site vulcanchem.com. Other enzymes targeted by pyrazole derivatives include acetylcholinesterase (AChE), monoamine oxidases (MAO), and carbonic anhydrases (hCA), with the specific substitutions on the pyrazole ring dictating the potency and selectivity of inhibition nih.gov.
Antimicrobial Activities (Antibacterial and Antifungal)
The 4-(1H-pyrazol-4-yl)morpholine scaffold and its derivatives have demonstrated significant potential as antimicrobial agents. The combination of the pyrazole ring, known for its broad biological activity, with the morpholine moiety, which can improve physicochemical properties, has led to the development of compounds with activity against a range of bacterial and fungal pathogens mdpi.comnih.govresearchgate.net.
Studies have shown that these hybrid molecules can be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) researchgate.netnih.govnih.gov. For example, a series of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines were synthesized and evaluated for their antimicrobial activity. Structure-activity relationship (SAR) studies from this series indicated that the presence of electron-withdrawing groups on the aryl ring enhanced the antimicrobial effects researchgate.net. In another study, a compound bearing both N-Me-piperazine and morpholine moieties was found to be highly active, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL nih.gov.
In addition to antibacterial properties, these derivatives have shown promise as antifungal agents against clinically relevant fungi like Candida albicans and Aspergillus niger conicet.gov.arresearchgate.netnih.gov. The synthesis of novel thiazole-based 4,5-dihydro-1H-pyrazoles containing a morpholine substituent resulted in compounds with moderate antifungal activity against C. albicans and Cryptococcus neoformans conicet.gov.ar. Some of these compounds exhibited a synergistic effect when combined with commercial antifungal drugs, enhancing their efficacy conicet.gov.ar. The evaluation of Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a morpholine-containing amine also confirmed their potential as antimicrobial agents asianpubs.org. The specific MIC values vary widely depending on the full molecular structure and the target microorganism.
| Compound Class | Target Organisms | Activity Type | Key Findings |
| 4-(Pyrazol-4-yl)-N-(morpholinomethyl)pyrimidin-2-amines researchgate.net | Bacteria and Fungi | Antimicrobial | Electron-withdrawing groups enhance activity. |
| Pyrazole derivatives with morpholine moieties nih.gov | M. tuberculosis | Antitubercular | A derivative showed high activity with an MIC of 4 µg/mL. |
| Thiazole-based pyrazoles with a morpholine substituent conicet.gov.ar | C. albicans, C. neoformans | Antifungal | Moderate activity alone; synergistic effects with commercial antifungals. |
| Schiff bases of pyrazole-carbaldehyde and morpholine-amine asianpubs.org | Bacteria and Fungi | Antimicrobial | Confirmed activity of the hybrid scaffold. |
In Vitro Evaluation against Bacterial Strains
The fusion of pyrazole and morpholine rings has yielded derivatives with notable antibacterial properties. researchgate.netasianpubs.org Studies have shown that these hybrid molecules are active against a range of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their antibacterial activity, with some compounds demonstrating excellent potency compared to standard drugs like ceftriaxone. mdpi.com
In one study, trifluoromethyl-substituted pyrazole derivatives were synthesized, and a derivative incorporating a morpholine substituent (compound 68) was found to be a highly potent molecule. nih.gov Another series of coumarin-pyrazole hybrids also exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against tested organisms. tandfonline.com The presence of electron-withdrawing groups on the molecule has been observed to enhance the antimicrobial activity of these synthesized compounds. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Pyrazole-Morpholine Derivatives
| Compound Type | Bacterial Strains | Activity (MIC) | Reference |
|---|---|---|---|
| Trifluoromethyl pyrazole with morpholine substituent | Gram-positive bacteria | Potent, MIC of 0.78 µg/ml for some derivatives | nih.gov |
| Coumarin-pyrazole hybrids | Various Gram-positive and Gram-negative | 0.25–1 µg/mL | tandfonline.com |
| 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines | Various bacterial strains | Activity enhanced by electron-withdrawing groups | researchgate.net |
In Vitro Evaluation against Fungal Strains
Beyond their antibacterial effects, this compound derivatives have demonstrated significant in vitro antifungal activity. researchgate.netasianpubs.org Research has targeted various fungal pathogens, including several Candida species, which are known to cause opportunistic infections in humans. mdpi.comresearchgate.net
A notable study focused on newly synthesized 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which incorporate the pyrazole moiety. mdpi.comresearchgate.net These compounds were tested against six different Candida species and exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the standard antifungal drug fluconazole, indicating potent antifungal action. mdpi.comresearchgate.net The mechanism for some of these derivatives is believed to be the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com Other studies have reported the antifungal potential of pyrazole derivatives against plant pathogenic fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn
Table 2: In Vitro Antifungal Activity of Selected Pyrazole-Morpholine Derivatives
| Compound Type | Fungal Strains | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida albicans, C. glabrata, C. auris, C. dubliniensis, C. haemulonii, C. krusei | Lower MIC values than fluconazole | mdpi.comresearchgate.net |
| Pyrazole-thiophene carboxamides | R. solani, F. graminearum, B. cinerea | EC50 values ranging from 11.6 to 28.9 µmol/L | sioc-journal.cn |
| Carbostyril derivatives of 1H-pyrazole | Aspergillus fumigatus, Candida albicans | Screened for activity | nih.gov |
Anti-inflammatory and Antioxidant Properties
The pyrazole nucleus is a core component of several clinically used anti-inflammatory drugs, and derivatives of this compound have also been investigated for these properties. nih.govmdpi.commdpi.com Research has shown that these compounds can exhibit significant anti-inflammatory and antioxidant effects. ekb.egresearchgate.netorientjchem.org
Several studies have synthesized and evaluated pyrazoline derivatives, which are structurally related to pyrazoles, for their anti-inflammatory and antioxidant potential. orientjchem.org For example, a series of chalcones and pyrazoline derivatives containing a morpholine moiety were synthesized and screened, showing promising results in both anti-inflammatory and antioxidant assays. orientjchem.org Another study on benzimidazole-pyrazole hybrids found that certain derivatives exhibited superior anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. acs.org The antioxidant activity is often evaluated using methods like the DPPH radical scavenging assay. nih.gov Some morpholine derivatives have been noted for their ability to protect against lipid peroxidation. researchgate.net
Antiproliferative and Cytotoxic Activities against Cancer Cell Lines
One of the most extensively studied areas for pyrazole-morpholine hybrids is their potential as anticancer agents. ekb.egmdpi.com These derivatives have shown remarkable cytotoxic and antiproliferative activities against a wide array of human cancer cell lines. mdpi.comnih.gov The mechanism of action often involves targeting key cellular components and pathways, such as tubulin polymerization and protein kinases. nih.govresearchgate.net
Derivatives of this compound have demonstrated significant efficacy against numerous human cancer cell lines. For instance, certain pyrazoline-coumarin hybrids have shown potent activity against HCT116, A549, and MCF-7 cell lines, with some compounds exhibiting IC50 values in the low nanomolar range. mdpi.com Similarly, novel mono- and bis(dimethylpyrazolyl)-s-triazine derivatives containing a morpholine ring showed promising activity against MCF-7, HCT-116, and HepG2 cells. acs.org
Other studies have highlighted the effectiveness of these compounds against lung cancer (A549), prostate cancer (PC-3, DU-145), breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT116), cervical cancer (HeLa), and glioma (C6). mdpi.comnih.gov For example, a triarylpyrazole derivative with a terminal morpholine moiety was evaluated for its antiproliferative activity and showed inhibitory effects. nih.gov Another pyrazoline-bridged indole (B1671886) C-glycoside displayed selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 4.67 μM. mdpi.com
Table 3: Cytotoxic Activity of Selected Pyrazole-Morpholine Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Pyrazoline-coumarin hybrid (N-phenyl derivative) | MCF-7 | Breast | 0.21 nM | mdpi.com |
| Thiazole bearing quinoline-pyrazoline conjugate | HeLa | Cervical | 0.136 µM | mdpi.com |
| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | HCT-116 | Colon | 0.50 µM | acs.org |
| Pyrazolyl aminopyridine derivative | PC-3 | Prostate | 22.47 µM | mdpi.com |
| Combretastatin-pyrazole hybrid | A549 | Lung | 0.59 µM | mdpi.com |
| Pyrazoline derivative | C6 | Rat Glioma | 50.05 µM | mdpi.com |
| Benzimidazole (B57391) sulfonamide with pyrazole ring | HepG2 | Liver | 0.33 µM | nih.gov |
| HDAC inhibitor with pyrazole moiety | MV4-11 | Leukemia | Potent activity reported | nih.gov |
The cytotoxic effects of this compound derivatives are often accompanied by distinct changes in cellular morphology and function. A common mechanism observed for many anticancer pyrazole derivatives is the disruption of microtubule polymerization, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov While specific induction of polyploidy—a state of having more than two complete sets of chromosomes—is a known cellular response to certain chemotherapeutic agents, it is not a widely reported outcome for this specific class of pyrazole-morpholine derivatives in the reviewed literature. nih.govnih.gov Instead, the primary reported phenotypic changes are related to cell cycle arrest and the initiation of programmed cell death. nih.gov
Other Reported Biological Activities of Pyrazole-Morpholine Hybrids
In addition to the activities mentioned above, hybrid molecules containing pyrazole and morpholine have been explored for other therapeutic applications. A significant area of investigation is their role as kinase inhibitors . mdpi.comrsc.org Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole-based compounds have been developed as potent and selective inhibitors of various kinases, including EGFR, VEGFR, CDKs, and Akt. nih.govmdpi.com For example, a new series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives was synthesized and showed potent activity against Trypanosoma strains, the parasites responsible for sleeping sickness, with an IC50 value of 1.1 µM. researchgate.net The morpholine moiety is often incorporated into drug candidates to improve their pharmacological properties and ability to cross the blood-brain barrier for treating CNS tumors. researchgate.net
Structure Activity Relationship Sar and Structural Optimization
Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity
The pyrazole ring is a critical component of the 4-(1H-pyrazol-4-yl)morpholine scaffold, and substitutions at its various positions have a profound impact on biological activity. nih.govresearchgate.net The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly modulate the compound's interaction with its biological target. frontiersin.orgencyclopedia.pub
Research has shown that the addition of different functional groups to the pyrazole ring is a key strategy in synthesizing effective lead compounds. frontiersin.org The N-unsubstituted pyrazoles exhibit amphoteric properties, with the pyrrole-like nitrogen atom capable of donating a proton and the pyridine-like nitrogen atom able to accept one. nih.gov This characteristic can be modulated by substituents; for instance, electron-donating groups can increase the acidity of the NH group. nih.govencyclopedia.pub
In the context of kinase inhibitors, substitutions on the pyrazole ring are crucial for achieving selectivity. For example, an ortho substitution on the pyrazole ring of a 2-amino-pyrimidine derivative was found to be important for its selectivity for JAK1 over JAK2. nih.gov Similarly, the presence of a methyl group on the pyrazole ring is essential for selectivity towards cyclin-dependent kinase 2 (CDK2) by sterically hindering interactions with other kinases. nih.gov
The electronic properties of substituents also play a significant role. Studies have revealed that the presence of an electron-attracting nitro group or a group with a +π electron effect can increase activity, while an electron-donating methyl group can decrease it. hilarispublisher.com This highlights the delicate balance of electronic and steric factors in determining the biological efficacy of these compounds.
The following table summarizes the observed effects of various substitutions on the pyrazole ring:
| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference |
| N1 | Alkyl or Aryl groups | Increased stability and altered biological properties compared to unsubstituted counterparts. | researchgate.net |
| C3 | Methyl, Phenyl, Carboxyl groups | Significantly affects overall reactivity and biological activity. | researchgate.net |
| C4 and C5 | Electron-donating or electron-withdrawing groups | Modulates the electronic characteristics of the pyrazole ring. | researchgate.net |
| Ortho (position 3) | Methyl-piperazine fragment | Improved JAK1 potency and selectivity over JAK2. | nih.gov |
| N-methyl | Higher cell potency and metabolic stability in ERK2 inhibitors. | nih.gov | |
| N-alkylation of pyrazol-4-yl ring | Detrimental to CDK2 inhibition and antiproliferative activity. | nih.gov |
Role of the Morpholine (B109124) Moiety in Modulating Biological Activity and Interaction with Target Proteins
The morpholine moiety is a versatile and privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological profiles. researchgate.net In the context of this compound derivatives, the morpholine ring plays a multifaceted role, influencing potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov
One of the key advantages of the morpholine ring is its ability to improve solubility and brain permeability, which is attributed to the presence of a weakly basic nitrogen atom and an oxygen atom at opposite positions. nih.gov This structural feature imparts a pKa value similar to the pH of blood, facilitating better absorption and distribution. acs.org
The morpholine moiety can also directly participate in interactions with target proteins. For instance, in the inhibition of PI3K and PIKKs, the morpholine oxygen forms a crucial hydrogen bond, contributing to selectivity over the broader kinome. acs.org Its ability to adopt a coplanar conformation with an adjacent aromatic core is also key to its utility as a kinase hinge binder. acs.org
Furthermore, substitutions on the morpholine ring itself have been explored to refine biological activity. The introduction of substituents like an ethylene (B1197577) bridge or a methyl group has been studied to develop selective and highly brain-penetrant mTOR kinase inhibitors. acs.orgnih.gov These modifications can decrease lipophilicity by enhancing the polar surface area through conformational changes. acs.orgnih.gov
The following table highlights the key roles of the morpholine moiety:
| Feature | Role in Biological Activity | Reference |
| Weakly basic nitrogen and opposing oxygen | Enhances solubility and brain permeability. | acs.orgnih.gov |
| Morpholine oxygen | Forms key hydrogen bonds with target proteins, contributing to selectivity. | acs.org |
| Conformational flexibility | Allows for optimal positioning within the binding site. | nih.gov |
| Substitutions on the morpholine ring | Can improve selectivity and brain penetrance. | acs.orgnih.gov |
Influence of Linker Chemistry and Spacer Lengths on Biological Target Selectivity and Potency
Macrocyclization, which involves creating a cyclic structure using a linker, has emerged as a powerful strategy to enhance the selectivity of kinase inhibitors. nih.govbiorxiv.org By constraining the conformational flexibility of the molecule, a macrocyclic linker can "lock" the inhibitor in its bioactive conformation for a specific kinase, thereby minimizing off-target effects. biorxiv.org For example, the macrocyclization of a 3-amino-1H-pyrazole scaffold using different linkers allowed for the manipulation of its selectivity profile. An aromatic linker in one compound led to the development of a potent and selective BMPR2 inhibitor. nih.gov
The length and nature of the linker are also crucial. In a study of biarylpyrazole imidazole (B134444) and triazole derivatives, a short -CH2- linker resulted in promising antimycobacterial activity, while extending the linker to -C(O)NH(CH2)2- led to a loss of activity. acs.org This suggests that the proximity of the different molecular fragments, as dictated by the linker, is critical for effective binding. acs.org Computational docking studies can help in designing linkers that position the key pharmacophoric elements for optimal interaction with the target. acs.org
The following table illustrates the impact of linker chemistry on biological outcomes:
| Linker Type | Effect on Biological Activity | Reference |
| Macrocyclic aromatic linker | Increased selectivity for BMPR2. | nih.gov |
| Macrocyclic aliphatic C5 linker | Less selective compared to the aromatic linker. | nih.gov |
| Short -CH2- linker | Promising antimycobacterial activity in biarylpyrazole derivatives. | acs.org |
| Extended -C(O)NH(CH2)2- linker | Loss of antimycobacterial activity. | acs.org |
Effects of Stereochemistry on Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in determining the pharmacological properties of a drug. nih.gov The enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a better safety profile than the other. nih.govbiomedgrid.com
In drug discovery, particularly within the human kinome, there has been a push for the development of chiral drugs to address issues of selectivity and toxicity. nih.gov By exploring the three-dimensional nature of the kinase active site, chiral inhibitors can achieve better binding and improved pharmacokinetic profiles. nih.gov
For example, in a series of macrocyclic ALK inhibitors, the R-enantiomer showed a 210-fold improvement in potency against both wild-type and mutant ALK compared to the S-enantiomer. nih.gov Similarly, for IGF-1R inhibitors, the S-amide was found to be five-fold more potent than the R-amide. nih.gov These examples underscore the importance of considering stereochemistry during the lead optimization process.
The following table provides examples of the impact of stereochemistry on drug activity:
| Drug/Compound Class | Enantiomer | Observed Effect | Reference |
| Macrocyclic ALK inhibitors | R-isomer | 210-fold improvement in potency compared to the S-isomer. | nih.gov |
| IGF-1R inhibitors | S-amide | Five-fold more potent than the R-amide. | nih.gov |
| Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen | S-enantiomer | The active enantiomer responsible for anti-inflammatory and analgesic properties. | biomedgrid.com |
| Penicillamine | S-isomer | Highly potent for treating chronic arthritis. | biomedgrid.com |
| Penicillamine | R-isomer | Highly toxic with no therapeutic action. | biomedgrid.com |
Bioisosteric Replacements and Scaffold Hop Strategies in Lead Optimization
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by replacing a part of the molecule with a structurally different but functionally similar group. numberanalytics.comniper.gov.in These techniques can address issues such as poor potency, lack of selectivity, and undesirable pharmacokinetic properties. rsc.orgnih.gov
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. numberanalytics.com For example, the replacement of a phenylsulfonamide moiety with pyrazole-derived groups led to the discovery of a new class of potent CDK2 inhibitors. nih.gov In another instance, replacing a phenyl ring with a pyridyl substituent is a common strategy to improve metabolic stability. rsc.org
Scaffold hopping involves replacing the core structure of a lead compound with a new scaffold while retaining the key pharmacophoric features. numberanalytics.comniper.gov.in This approach can lead to the discovery of novel chemical entities with improved properties. For example, replacing a metabolically labile aromatic system with a more electron-deficient ring system can increase its robustness towards oxidation. rsc.org
The following table presents examples of bioisosteric replacements and scaffold hopping:
| Original Moiety/Scaffold | Replacement Moiety/Scaffold | Outcome | Reference |
| Phenylsulfonamide | Pyrazole-derived groups | Discovery of potent CDK2 inhibitors. | nih.gov |
| Phenyl ring | Pyridyl or pyrimidyl ring | Increased metabolic stability. | rsc.org |
| Imidazopyridine ring | 1,2,4-triazolopyridine motif | Blocked metabolism and reduced lipophilicity. | niper.gov.in |
| Diazepanone moiety in caprazamycins | Isoxazolidine scaffold | Retained antimycobacterial activity with a less complex structure. | niper.gov.in |
Correlations between Electronic Properties and Observed Biological Activity
The electronic properties of a molecule, such as the distribution of electron density and the nature of its frontier molecular orbitals, can have a significant correlation with its observed biological activity. ijpsr.com Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish these correlations and guide the design of more potent and selective compounds. ijpsr.com
The electronic character of substituents on the pyrazole ring, for instance, can influence the binding affinity of the derivative to its biological target. researchgate.net Electron-withdrawing groups can increase the acidity of the pyrazole's NH group, while electron-donating groups can increase its basicity, thereby affecting its ability to form hydrogen bonds and other interactions. encyclopedia.pub
In some cases, the presence of electron-attracting groups like nitro or a +π electron effect has been shown to increase biological activity, whereas electron-donating groups like methyl decrease it. hilarispublisher.com This suggests that modulating the electronic landscape of the molecule can be a key strategy for optimizing its pharmacological profile.
Computational methods, such as Density Functional Theory (DFT) calculations, can be used to investigate the electron density on the pyrazole ring and predict how different substitutions will affect its reactivity and binding properties. encyclopedia.pub These theoretical insights, combined with experimental data, provide a powerful framework for the rational design of new and improved therapeutic agents based on the this compound scaffold.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone for the molecular analysis of pyrazole-morpholine scaffolds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(1H-pyrazol-4-yl)morpholine analogues. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.
In studies of various derivatives, the signals corresponding to the morpholine (B109124) and pyrazole (B372694) protons are clearly identifiable. For instance, in ¹H NMR spectra recorded in DMSO-d₆, the protons of the morpholine ring typically appear as triplets at specific chemical shifts (δ), often around 2.60 ppm for the two methylene (B1212753) groups attached to the nitrogen and 3.56 ppm for the two methylene groups attached to the oxygen. researchgate.net The pyrazole ring protons also show characteristic signals; for example, the CH proton of the pyrazole can be observed as a singlet around 8.10 ppm. researchgate.net A D₂O exchangeable singlet, often seen at higher chemical shifts (e.g., 10.15 ppm), confirms the presence of the pyrazole N-H proton. researchgate.net
¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. The carbon signals for the morpholine moiety are typically found at approximately 53.6 ppm (-N(CH₂)₂) and 66.3 ppm (-O(CH₂)₂). researchgate.net The carbons of the pyrazole ring resonate at distinct positions, confirming the heterocyclic core structure. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) approach is often employed in theoretical studies to calculate and predict ¹H and ¹³C NMR chemical shifts, which are then compared with experimental data for validation. asianpubs.orgresearchgate.net
| Compound Type | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amine | ¹H NMR | DMSO-d₆ | ~2.60 (t, 4H, N(CH₂)₂), ~3.56 (t, 4H, O(CH₂)₂), ~8.10 (s, 1H, CH of pyrazole), ~10.15 (s, 1H, NH) | researchgate.net |
| 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amine | ¹³C NMR | DMSO-d₆ | ~53.6 (-N(CH₂)₂), ~66.3 (-O(CH₂)₂), ~101.3-145.9 (pyrazole carbons) | researchgate.net |
| (R)-4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | ¹H NMR | DMSO | ~3.5 (multiplets for morpholine hydrogens) | mdpi.com |
| (R)-4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | ¹³C NMR | DMSO | ~66.28 (morpholine carbons), ~49.14 (morpholine carbons) | mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole-morpholine compounds, the IR spectrum provides key vibrational data that confirms the presence of the heterocyclic rings and other functional groups.
Experimental FT-IR analysis of related structures reveals characteristic absorption bands. asianpubs.orgresearchgate.net Key peaks include N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. researchgate.netmdpi.com The C-O-C ether linkage of the morpholine ring shows a strong stretching band around 1115-1140 cm⁻¹. researchgate.netbenthamopen.com Vibrations corresponding to the pyrazole and any attached aromatic rings (C=C, C=N) are found in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com These experimental values are often correlated with theoretical calculations, such as Potential Energy Distribution (PED) analysis, to assign vibrational modes accurately. asianpubs.orgresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Moiety | Source |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Pyrazole ring | researchgate.netmdpi.com |
| C-H Stretch (Aromatic) | ~3052 | Pyrazole/Aromatic rings | benthamopen.com |
| C-H Stretch (Aliphatic) | 2895 - 2940 | Morpholine ring | benthamopen.com |
| C=O Stretch | ~1670 | Pyrazolone ring (in some derivatives) | mdpi.combenthamopen.com |
| C=C / C=N Stretch | 1478 - 1600 | Pyrazole ring | mdpi.combenthamopen.com |
| C-O-C Stretch | 1095 - 1140 | Morpholine ring | researchgate.netbenthamopen.comderpharmachemica.com |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC/MS), are routinely used to confirm the successful synthesis of this compound derivatives.
In numerous studies, the molecular weight of newly synthesized compounds is confirmed by identifying the protonated molecular ion peak, [M+H]⁺. researchgate.netmdpi.com For example, in the analysis of a series of (R)-4-(2-(pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine derivatives, ESI-MS was used to confirm the expected molecular weights, with observed [M+H]⁺ peaks such as 457.6, 540.5, and 536.49 corresponding to different substitutions on the pyrazole moiety. mdpi.com High-resolution mass spectrometry (HRMS) provides even greater accuracy, allowing for the determination of the elemental formula of a compound. scispace.com
| Compound Structure Type | Ionization Mode | Observed Ion (m/z) | Inferred Information | Source |
|---|---|---|---|---|
| (R)-4-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | ESI (+) | 457.6 [M+H]⁺ | Confirmation of molecular weight | mdpi.com |
| (R)-4-(2-(5-(3,4-Dichlorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine | ESI (+) | 540.5 [M+H]⁺ | Confirmation of molecular weight | mdpi.com |
| 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-phenylpyrimidin-2-amine | MS | 488.23 | Confirmation of molecular weight | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions between energy levels. For compounds with chromophores, such as the pyrazole ring, UV-Vis spectra show characteristic absorption maxima (λmax).
In one study, the experimental UV-Vis analysis of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine revealed a maximum absorption (λmax) at 300 nm. asianpubs.orgresearchgate.netscilit.com This finding was supported by theoretical calculations using time-dependent density functional theory (TD-DFT), which helps to establish the electronic transitions of the molecule. asianpubs.orgresearchgate.net Such analyses are valuable for understanding the electronic properties of the compound.
Chromatographic Techniques for Separation and Purity Determination (e.g., High-Performance Liquid Chromatography - HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of this compound derivatives.
Typically, a reverse-phase (RP-HPLC) method is employed, using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. mdpi.comijcpa.in The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For many synthesized pyrazole-morpholine analogues, purities are reported to be above 95%, confirming the effectiveness of the synthetic and purification procedures. mdpi.com The development of a validated RP-HPLC method is crucial for routine analysis and quality control in research and industrial settings. ijcpa.in
X-ray Crystallography for Ligand-Protein Complex Structures and Molecular Conformation Analysis
By obtaining a crystal structure of a ligand-protein complex, researchers can visualize the exact binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. nih.govnih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity. The process can involve co-crystallization of the protein with the ligand or soaking the ligand into pre-grown protein crystals. nih.gov For example, the crystal structure of a palladium complex bearing both N-heterocyclic carbene and morpholine ligands was successfully determined, revealing a slightly distorted square planar geometry around the palladium atom, which was completed by the nitrogen atom of the morpholine ring. researchgate.net This demonstrates the power of X-ray crystallography to elucidate the detailed spatial arrangement of molecules containing the morpholine scaffold.
Future Directions and Research Perspectives
Development of Highly Selective Inhibitors/Modulators for Specific Biological Targets
A primary focus of future research will be the development of 4-(1H-pyrazol-4-yl)morpholine derivatives as highly selective inhibitors or modulators for specific biological targets. The pyrazole (B372694) scaffold is a key component in many protein kinase inhibitors, and the morpholine (B109124) group can contribute to selectivity. sci-hub.semdpi.com
Researchers are actively designing and synthesizing novel series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which incorporate the "morpholine-pyrimidine" system, known for its potential in achieving high selectivity for specific kinase isoforms like PI3Kδ. nih.gov For instance, structure-activity relationship (SAR) studies on pyrazol-4-yl-pyridine derivatives have led to the discovery of subtype-selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. nih.govnih.gov
Future work will likely involve:
Systematic SAR studies: To understand how substitutions on both the pyrazole and morpholine rings influence target binding and selectivity. For example, substituting the phenylsulfonamide moiety of a lead compound with various pyrazole derivatives has yielded potent and selective CDK2 inhibitors. nih.govnih.gov
Exploration of diverse scaffolds: Incorporating the this compound motif into different core structures to target a wider range of proteins.
Bioisosteric replacement strategies: Utilizing bioisosteres for the morpholine or pyrazole rings to fine-tune selectivity and other pharmacological properties. nih.gov
Exploration of Novel Therapeutic Applications for this compound Derivatives
The broad biological activity of pyrazole and morpholine derivatives suggests that this compound compounds could have therapeutic applications beyond their currently explored roles. nih.govtandfonline.com Pyrazole derivatives have shown potential as anti-inflammatory, anticancer, and analgesic agents, while morpholine-containing drugs are used for various central nervous system (CNS) disorders. nih.govevitachem.com
Emerging therapeutic areas where these derivatives could be investigated include:
Neurodegenerative Diseases: Given the ability of the morpholine ring to improve brain permeability, these compounds are being explored for diseases like Alzheimer's and Parkinson's. acs.orgtandfonline.com They show potential in targeting enzymes such as cholinesterase, monoamine oxidase, and secretase. tandfonline.com
Infectious Diseases: The global challenge of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. quanticate.com Morpholine derivatives have demonstrated antimicrobial properties. mdpi.com
Autoimmune and Inflammatory Disorders: The role of kinases like PI3Kδ in inflammatory and autoimmune diseases makes inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, containing a morpholine moiety, promising candidates for conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.gov
Oncology: Cancer remains a major focus of drug discovery. patsnap.com Derivatives of this compound are being developed as inhibitors of various protein kinases implicated in cancer, such as CDK2 and PI3K. researchgate.netnih.gov
Integration of Advanced Computational Methodologies for Predictive Modeling and Rational Design
Advanced computational methods are becoming indispensable in modern drug discovery for the rational design and predictive modeling of new therapeutic agents. patsnap.com For this compound derivatives, these methodologies can accelerate the discovery process and reduce costs.
Future applications of computational tools will include:
Molecular Docking and Dynamics Simulations: To predict the binding modes of novel derivatives with their biological targets and to understand the key interactions that govern potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the chemical structures of derivatives with their biological activities, guiding the design of more potent compounds. sci-hub.se
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual compound libraries for new hits.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-like properties of designed compounds early in the discovery process, helping to prioritize candidates with favorable pharmacokinetic profiles.
Design and Synthesis of Next-Generation Derivatives with Enhanced Efficacy and Improved Pharmacological Profiles
A crucial aspect of future research will be the design and synthesis of next-generation this compound derivatives with superior efficacy and improved pharmacological profiles. This involves optimizing not only the potency but also the pharmacokinetic properties of the compounds. sci-hub.se
Key strategies will likely include:
Scaffold Hopping and Functional Group Modification: Introducing diverse functional groups and exploring different heterocyclic scaffolds to enhance target engagement and biological activity. rsc.org
Improving Physicochemical Properties: The morpholine ring is known to improve properties like solubility and bioavailability. acs.orgnih.gov Further modifications will aim to optimize these characteristics for better drug-likeness.
Development of Prodrugs: To overcome challenges such as poor solubility or membrane permeability, prodrug strategies can be employed to improve drug delivery to the target site.
Advanced Synthetic Methodologies: Employing efficient and versatile synthetic routes, such as palladium-catalyzed cross-coupling reactions and multi-component reactions, to facilitate the synthesis of diverse libraries of derivatives for screening. rsc.org
Investigation of Resistance Mechanisms and Strategies to Overcome them in Relevant Biological Systems
As with any targeted therapy, the potential for the development of drug resistance is a significant concern. mdpi.com Understanding the mechanisms by which cancer cells or pathogens might become resistant to this compound-based inhibitors is critical for the long-term success of these potential therapeutics.
Future research in this area will focus on:
Identifying Resistance Mutations: Using techniques like genome sequencing to identify mutations in the target protein that confer resistance. biotech-asia.org
Elucidating Resistance Pathways: Investigating alternative signaling pathways that may be activated to bypass the inhibitory effect of the drug. mdpi.com This includes looking at the role of efflux pumps that can remove the drug from the cell. walshmedicalmedia.comfrontiersin.org
Developing Combination Therapies: Combining this compound derivatives with other therapeutic agents that have different mechanisms of action to prevent or overcome resistance. walshmedicalmedia.commdpi.com
Designing Second-Generation Inhibitors: Creating new derivatives that are effective against both the wild-type and resistant forms of the target protein.
Below is a table of exemplary compounds and their reported activities, illustrating the therapeutic potential of this chemical class.
| Compound Name/Number | Target(s) | Reported Activity/Application | Reference |
| 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Potent CDK2 inhibitor (Ki = 0.005 µM), antiproliferative activity against cancer cell lines. | nih.govnih.gov |
| CPL302253 (54) (indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative) | PI3Kδ | Potent and selective PI3Kδ inhibitor (IC50 = 2.8 nM), potential for asthma treatment. | nih.gov |
| 12 (pyrazol-4-yl-pyridine derivative) | M4 muscarinic acetylcholine receptor | Subtype-selective positive allosteric modulator (PAM). | nih.govnih.gov |
| PF-05089771 (34) (diaryl ether aryl sulfonamide) | NaV1.7 | Selective NaV1.7 inhibitor, clinical candidate for pain. | acs.org |
| Golidocitinib (AZD4205) | JAK1 | Selective JAK1 inhibitor for potential cancer treatment. | mdpi.com |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4-(1H-pyrazol-4-yl)morpholine derivatives, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves coupling pyrazole precursors with morpholine derivatives. For example, refluxing ethanol with morpholine and formaldehyde under controlled pH (e.g., triethylamine as a base) can yield target compounds. Solvent selection (e.g., dichloromethane for low-temperature reactions) and reaction time (40–48 hours at –20°C) are critical for yield optimization . Column chromatography (ethyl acetate/hexane gradients) and recrystallization (methanol or 2-propanol) are standard purification methods .
Q. How can structural characterization of this compound derivatives be performed using spectroscopic techniques?
- Methodology : Combine NMR (¹H/¹³C), IR, and mass spectrometry for functional group identification. For example, pyrazole ring protons appear as distinct singlets in ¹H NMR (δ 7–8 ppm), while morpholine protons resonate as a multiplet (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₉H₁₉N₃O₂ for 4-[5-(4-phenoxyphenyl)-1H-pyrazol-3-yl]morpholine) .
Q. What chromatographic methods are suitable for purity validation of pyrazole-morpholine hybrids?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity against reference standards (e.g., USP/EP guidelines). Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) can preliminarily assess reaction progress .
Advanced Research Questions
Q. How can SHELXL software improve the refinement of crystal structures for pyrazole-morpholine compounds?
- Methodology : Employ SHELXL’s twin refinement and hydrogen-bond restraint features for high-resolution X-ray diffraction data. For twinned crystals, use the TWIN and BASF commands to model overlapping lattices. Validate thermal displacement parameters (ADPs) with SIMU and DELU restraints to reduce overfitting .
Q. How can regioselectivity challenges during pyrazole-morpholine cyclization be addressed?
- Methodology : Optimize reaction conditions using density functional theory (DFT) to predict transition states. Experimentally, employ directing groups (e.g., sulfonyl or aroyl substituents) to bias cyclization toward the 1H-pyrazole isomer. Monitor regioselectivity via LC-MS and adjust stoichiometry of reagents like diazomethane .
Q. What strategies resolve discrepancies in spectroscopic data during structure elucidation?
- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For ambiguous peaks, use deuterium exchange (e.g., D₂O shake) to identify labile protons. Compare experimental IR stretching frequencies (e.g., C=O at ~1650 cm⁻¹) with computational predictions (e.g., Gaussian09) .
Q. How can in silico methods predict the physicochemical properties of this compound derivatives?
- Methodology : Use ACD/Labs Percepta to calculate logP, solubility, and pKa. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability, while docking studies (AutoDock Vina) predict binding affinities for target proteins (e.g., antimicrobial enzymes) .
Q. How to design bioactivity studies for evaluating antimicrobial or receptor-binding activity?
- Methodology : For antimicrobial assays, use broth microdilution (MIC/MBC) against Gram-positive/negative strains. For receptor studies (e.g., histamine H3), employ radioligand displacement assays (³H-α-methylhistamine) and functional cAMP assays in HEK-293 cells .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
